4-(benzylsulfanyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine
Description
4-(Benzylsulfanyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted at the 4-position with a benzylsulfanyl group and at the 2-position with a 4-methoxyphenyl moiety.
Properties
IUPAC Name |
4-benzylsulfanyl-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3OS/c1-24-17-9-7-16(8-10-17)18-13-19-20(21-11-12-23(19)22-18)25-14-15-5-3-2-4-6-15/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGJPGMFMCBWAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzylsulfanyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyphenylhydrazine with benzylsulfanyl-substituted pyrazine derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The benzylsulfanyl group (-S-CH₂C₆H₅) at position 4 undergoes nucleophilic substitution under basic or acidic conditions. For example:
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Thiol Displacement : Treatment with alkyl halides (e.g., methyl iodide) in DMF at 80°C replaces the benzylsulfanyl group with alkylthio groups.
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Aminolysis : Reacting with primary amines (e.g., benzylamine) in the presence of K₂CO₃ yields 4-aminopyrazolo[1,5-a]pyrazine derivatives.
Key Conditions :
| Reaction Type | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Thiol Displacement | Methyl iodide, K₂CO₃ | DMF | 80°C | 72–85 |
| Aminolysis | Benzylamine, K₂CO₃ | Acetonitrile | RT | 65–78 |
Oxidation Reactions
The sulfanyl group is susceptible to oxidation:
-
Formation of Sulfone : Treatment with H₂O₂ in acetic acid converts the -S- group to -SO₂- at 60°C.
-
Epoxidation : Under mild oxidative conditions (e.g., m-CPBA), the cyclopropane ring (if present in analogs) forms epoxides.
Representative Data :
| Oxidizing Agent | Product | Time (h) | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | Sulfone derivative | 4 | 88 |
| m-CPBA | Epoxidized analog | 6 | 62 |
Coupling Reactions
The pyrazine ring participates in cross-coupling reactions:
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Suzuki–Miyaura Coupling : Reaction with arylboronic acids (e.g., phenylboronic acid) using Pd(PPh₃)₄ as a catalyst introduces aryl groups at position 2.
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Buchwald–Hartwig Amination : With Pd₂(dba)₃ and Xantphos, primary amines couple at position 5 .
Example :
text4-(Benzylsulfanyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine + PhB(OH)₂ → 2-(Biphenyl-4-yl)-4-(benzylsulfanyl)pyrazolo[1,5-a]pyrazine Conditions: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 100°C, 12 h Yield: 78%[4]
Cyclization and Annulation
The compound serves as a precursor for fused heterocycles:
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Pyrido-Pyrazine Formation : Reaction with tert-butyl cyanoacetate under microwave irradiation generates pyrazolo[1,5-a]pyrido[2,1-c]pyrazine derivatives .
-
Intramolecular Cyclization : Heating with CuI in DMSO forms tricyclic structures via C–S bond cleavage .
Mechanistic Insight :
-
Nucleophilic attack by cyanoacetate at position 4.
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Elimination of tert-butoxide to form a nitrile intermediate.
-
Annulation with the pyridine ring under microwave conditions .
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophiles to the para position:
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Nitration : HNO₃/H₂SO₄ introduces a nitro group at the phenyl ring’s para position.
-
Halogenation : Br₂ in CHCl₃ adds bromine selectively at the methoxyphenyl group.
Regioselectivity :
| Electrophile | Position | Product Structure |
|---|---|---|
| NO₂⁺ | para to OMe | 4-(Benzylsulfanyl)-2-(4-nitro-3-methoxyphenyl)pyrazolo[1,5-a]pyrazine |
| Br⁺ | para to OMe | 4-(Benzylsulfanyl)-2-(4-bromo-3-methoxyphenyl)pyrazolo[1,5-a]pyrazine |
Reductive Transformations
-
Hydrogenolysis : Catalytic hydrogenation (H₂, Pd/C) cleaves the benzylsulfanyl group to yield 4-mercaptopyrazolo[1,5-a]pyrazine.
-
Nitrile Reduction : LiAlH₄ reduces nitrile substituents (if present) to amines .
Conditions :
| Reaction | Catalyst | Solvent | Pressure (atm) | Yield (%) |
|---|---|---|---|---|
| Hydrogenolysis | 10% Pd/C | Ethanol | 1 | 90 |
| Nitrile Reduction | LiAlH₄ | THF | – | 82 |
Acid/Base-Mediated Rearrangements
Under strongly acidic conditions (e.g., HCl/EtOH), the pyrazine ring undergoes ring-opening followed by re-cyclization to form pyrazole-carboxamide derivatives .
Photochemical Reactions
UV irradiation in the presence of singlet oxygen sensitizers (e.g., Rose Bengal) generates oxidized products, including endoperoxides .
Scientific Research Applications
Biological Activities
Research indicates that compounds with pyrazolo structures exhibit a variety of biological activities. The specific applications of 4-(benzylsulfanyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine include:
Anticancer Activity
Recent studies have shown that pyrazolo derivatives can induce cytotoxic effects in various cancer cell lines. For instance, a study on related compounds indicated that modifications in the pyrazolo structure could enhance anticancer efficacy by targeting specific pathways involved in tumor growth and survival. The compound's ability to affect mitochondrial potential in neoplastic cells has been particularly noted, suggesting mechanisms that could be exploited for therapeutic purposes .
Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases, including cancer and autoimmune disorders. Preliminary data suggest that pyrazolo derivatives may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and pathways. This application is under investigation, with ongoing research aimed at elucidating the specific mechanisms involved.
Antimicrobial Properties
The antimicrobial activity of compounds similar to this compound has been documented in various studies. These compounds have shown effectiveness against a range of bacterial strains, indicating potential use in treating infections caused by resistant pathogens.
Case Studies
Several case studies highlight the practical applications of pyrazolo derivatives:
- Case Study 1 : A derivative of the pyrazolo structure demonstrated significant cytotoxicity against A172 glioblastoma cells. The study revealed a dose-dependent response with IC50 values indicating potent activity at low concentrations. Mechanistic studies suggested that apoptosis was induced via mitochondrial pathways .
- Case Study 2 : Another study focused on the synthesis and biological evaluation of various pyrazolo derivatives, including this compound. The findings highlighted its potential as an anti-inflammatory agent through inhibition of NF-kB signaling pathways, which are crucial in regulating immune responses .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 4-(benzylsulfanyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The benzylsulfanyl and methoxyphenyl groups play a crucial role in binding to the active sites of these targets, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Variations and Molecular Properties
The pyrazolo[1,5-a]pyrazine scaffold allows for modular substitution, enabling systematic comparisons based on R1 (sulfanyl group) and R2 (aryl group) modifications. Key analogues include:
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight | R1 (Sulfanyl Group) | R2 (Aryl Group) | logP | Key Properties |
|---|---|---|---|---|---|---|
| Target Compound* | C20H17N3O2S | ~347.43 | Benzyl | 4-Methoxyphenyl | ~4.2 | High lipophilicity; electron-rich |
| 4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl) | C20H16FN3OS | 365.43 | 3-Fluorobenzyl | 4-Methoxyphenyl | N/A | Increased mass; halogen influence |
| 4-(Benzylsulfanyl)-2-(4-fluorophenyl) | C19H14FN3S | 335.40 | Benzyl | 4-Fluorophenyl | N/A | Electron-withdrawing R2 |
| 4-(Benzylsulfanyl)-2-(2-methylphenyl) | C20H17N3S | 331.44 | Benzyl | 2-Methylphenyl | 4.2279 | Steric hindrance at R2 |
| 4-(Benzylsulfanyl)-2-(4-chlorophenyl) | C19H14ClN3S | 351.86 | Benzyl | 4-Chlorophenyl | N/A | Enhanced hydrophobicity |
*Estimated based on structural analogues .
Key Observations:
- R1 Modifications: Fluorination at the benzyl group (e.g., 3-fluorobenzyl in ) increases molecular weight by ~34 Da compared to the non-fluorinated target compound. Halogenation may enhance metabolic stability but could reduce solubility .
- Electron-withdrawing groups (e.g., 4-fluoro in -chloro in ) may alter binding affinities in enzyme inhibition contexts .
Physicochemical and Computational Metrics
- logP and Solubility : The target compound’s estimated logP (~4.2) aligns with ’s analogue (logP = 4.2279), indicating high lipophilicity. Substituting R2 with polar groups (e.g., 4-methoxy) may marginally improve aqueous solubility compared to halogenated or alkylated analogues .
- Stereoelectronic Effects : The 4-methoxy group’s electron-donating nature could stabilize charge-transfer interactions in biological systems, contrasting with the electron-withdrawing effects of 4-fluoro or 4-chloro substituents .
Biological Activity
4-(Benzylsulfanyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
- Molecular Formula : C18H18N4S
- Molecular Weight : 342.43 g/mol
- IUPAC Name : this compound
The compound features a pyrazolo[1,5-a]pyrazine core substituted with a benzylsulfanyl group and a methoxyphenyl moiety, contributing to its unique reactivity and biological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly kinases. By binding to the active sites of these enzymes, it can modulate signaling pathways involved in cell proliferation and survival.
- Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cellular systems.
- Anti-inflammatory Effects : Research indicates that it may downregulate pro-inflammatory cytokines, contributing to its potential as an anti-inflammatory agent.
Anticancer Properties
Several studies have investigated the anticancer effects of this compound:
- Cell Proliferation Inhibition : In vitro assays demonstrate that the compound significantly inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells.
- Induction of Apoptosis : Mechanistic studies reveal that treatment with this compound leads to increased apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : It exhibits activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate promising efficacy comparable to standard antibiotics.
- Fungal Activity : Preliminary results suggest antifungal properties against common pathogens like Candida species.
Case Studies
A recent study highlighted the effectiveness of this compound in a murine model of cancer:
- Study Design : Mice were treated with varying doses of the compound alongside standard chemotherapy agents.
- Results : The combination therapy resulted in enhanced tumor regression compared to chemotherapy alone, suggesting a synergistic effect.
Data Table: Biological Activities Summary
Q & A
Basic Question: What synthetic methodologies are established for constructing the pyrazolo[1,5-a]pyrazine core in this compound?
Answer:
The pyrazolo[1,5-a]pyrazine scaffold is synthesized via solvent thermolysis of precursor 4-chloropyrazolo[1,5-a]pyrazine (2a), followed by functionalization. Key steps include:
- Methylation : Using methanol under reflux to introduce methoxy groups .
- Bromination/Nitration : Employing N-bromosuccinimide (NBS) or nitric acid to introduce bromo/nitro substituents at position 3 .
- Sulfanyl Group Introduction : Thiol-based nucleophilic substitution (e.g., benzyl mercaptan) at position 4 .
Characterization : 1H/13C NMR and HRMS are critical for confirming regioselectivity and purity .
Advanced Question: How can functionalization at position 7 of the pyrazolo[1,5-a]pyrazine core be optimized for electron-deficient substituents?
Answer:
Position 7 is sterically hindered, requiring tailored strategies:
- Electrophilic Aromatic Substitution (EAS) : Use directing groups (e.g., nitro) to enhance reactivity. For example, nitration at position 3 (electron-withdrawing) activates position 7 for subsequent halogenation .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis, optimized at 80°C in DMF/H2O (3:1), achieves >70% yield .
Challenges : Competing reactions at position 4 (benzylsulfanyl) may require protecting groups.
Basic Question: What spectroscopic techniques are essential for validating the structure of this compound?
Answer:
- 1H NMR : Aromatic protons (δ 7.2–8.5 ppm) and methoxy groups (δ ~3.8 ppm) confirm substitution patterns .
- 13C NMR : Carbon signals at δ 160–165 ppm indicate pyrazine ring carbons adjacent to electron-withdrawing groups .
- HRMS : Exact mass analysis (e.g., [M+H]+ at m/z 254.1039) ensures molecular formula consistency .
Advanced Question: How to resolve discrepancies between calculated and experimental elemental analysis data for this compound?
Answer:
Discrepancies (e.g., C: 61.65% calc. vs. 61.78% exp.) arise from:
- Sample Purity : Recrystallization in ethanol/water (9:1) removes residual solvents .
- Hydrate Formation : Thermogravimetric analysis (TGA) detects water content, requiring adjustment of calc. values .
- Isotopic Contributions : HRMS data cross-validates elemental ratios .
Basic Question: What are the key reactivity patterns of the benzylsulfanyl group in this compound?
Answer:
The benzylsulfanyl group:
- Nucleophilic Substitution : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K2CO3 to form thioethers .
- Oxidation : H2O2/CH3COOH converts it to sulfoxide (controlled) or sulfone (prolonged reaction) .
Applications : Modulating solubility or bioactivity via sulfone derivatives.
Advanced Question: How can computational methods (e.g., DFT) predict regioselectivity in electrophilic attacks on this scaffold?
Answer:
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electron density. Position 3 is favored for electrophilic substitution due to lower activation energy (ΔE‡ = 15.2 kcal/mol vs. 18.7 kcal/mol for position 7) .
- Hammett Parameters : σ values for substituents (e.g., -OCH3: σ = -0.27) predict activating/deactivating effects .
Basic Question: What solvent systems are optimal for recrystallizing this compound?
Answer:
- Ethanol/Water (9:1) : Yields high-purity crystals (mp 148–150°C) suitable for X-ray diffraction .
- Dichloromethane/Hexane (1:3) : For non-polar derivatives (e.g., nitro-substituted analogs) .
Advanced Question: How to design analogs for biological evaluation while maintaining the pyrazolo[1,5-a]pyrazine core’s stability?
Answer:
- Bioisosteric Replacement : Replace benzylsulfanyl with trifluoromethylthio (-SCF3) for enhanced metabolic stability .
- Pro-drug Strategies : Esterify the methoxy group to improve bioavailability .
Validation : In vitro microsomal assays (human liver microsomes, 37°C, pH 7.4) assess stability .
Basic Question: What are the documented biological activities of structurally related pyrazolo[1,5-a]pyrazines?
Answer:
- Antimicrobial : Pyrazolo[1,5-a]pyrimidines show IC50 = 2.3 µM against Trypanosoma brucei .
- Kinase Inhibition : Analogues with electron-withdrawing groups inhibit KDR kinase (IC50 = 0.8 µM) .
Advanced Question: How to address low yields in multi-step syntheses involving this compound?
Answer:
- Intermediate Trapping : Use TLC monitoring (silica GF254, hexane/EtOAc 4:1) to isolate unstable intermediates .
- Flow Chemistry : Continuous-flow systems reduce reaction times (e.g., nitration in <30 min at 50°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
